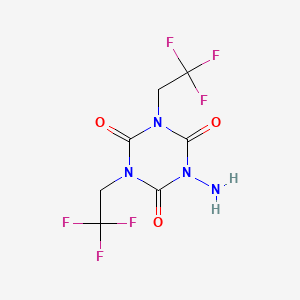

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione

Description

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione (CAS: 897615-91-7) is a derivative of the 1,3,5-triazinane-2,4,6-trione (isocyanuric acid) scaffold. Its structure features an amino group at position 1 and two trifluoroethyl groups at positions 3 and 3. The trifluoroethyl substituents introduce strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions.

Properties

IUPAC Name |

1-amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6N4O3/c8-6(9,10)1-15-3(18)16(2-7(11,12)13)5(20)17(14)4(15)19/h1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAESQJXMRAFEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N1C(=O)N(C(=O)N(C1=O)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione typically involves the following steps:

Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Introduction of Trifluoroethyl Groups: The trifluoroethyl groups are introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethyl groups can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the trifluoroethyl groups.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Triazine-1 has been investigated for its antiviral properties. Studies have shown that compounds with trifluoroethyl groups exhibit enhanced activity against certain viral strains. The presence of the triazine ring structure contributes to the compound's ability to interfere with viral replication mechanisms.

Drug Delivery Systems

The unique chemical structure of Triazine-1 allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs. Research indicates that incorporating Triazine-1 in nanocarriers can improve the pharmacokinetics of anticancer drugs.

Material Science Applications

Fluorinated Polymers

Triazine-1 serves as a precursor for the synthesis of fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. The trifluoroethyl groups impart hydrophobic characteristics which are beneficial in applications requiring water-repellent materials.

Coatings and Sealants

Due to its chemical stability and resistance to degradation, Triazine-1 is being explored in the formulation of advanced coatings and sealants. These materials are particularly useful in environments exposed to harsh chemicals and extreme temperatures.

Agricultural Applications

Pesticide Formulation

Research has indicated that Triazine-1 can be incorporated into pesticide formulations to enhance efficacy. Its unique structure allows for better binding to target sites on pests, leading to improved pest control outcomes. Field studies have shown that crops treated with formulations containing Triazine-1 exhibit higher resistance to pest infestations.

Fertilizer Enhancements

In agriculture, Triazine-1 is also being evaluated for its role in enhancing fertilizer effectiveness. By modifying nutrient release profiles through encapsulation techniques involving Triazine-1, it is possible to optimize nutrient uptake by plants.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antiviral Efficacy of Fluorinated Compounds | To assess the antiviral properties of Triazine-1 | Demonstrated significant inhibition of viral replication in vitro |

| Development of Nanocarriers for Drug Delivery | To evaluate Triazine-1 in drug delivery systems | Enhanced bioavailability and targeted delivery of anticancer agents |

| Synthesis of Fluorinated Polymers | To explore the use of Triazine-1 in polymer synthesis | Resulted in polymers with improved thermal stability and hydrophobicity |

| Efficacy of Pesticide Formulations | To test Triazine-1 in agricultural applications | Showed improved pest control compared to conventional pesticides |

Mechanism of Action

The mechanism of action of 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl groups may enhance the compound’s binding affinity and specificity, while the triazinane ring structure provides stability and rigidity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,5-triazinane-2,4,6-trione core is highly modular, with substitutions dictating applications ranging from pharmaceuticals to industrial materials. Key analogues include:

Key Observations:

- Trifluoroethyl vs. Cyclohexyl/Chloroethyl Groups : The trifluoroethyl groups in the target compound likely confer greater thermal and oxidative stability compared to cyclohexyl () or chloroethyl () substituents. However, chloroethyl groups offer reactivity for further functionalization (e.g., imidazolium derivatives in ionic liquids) .

- Amino Group vs. Triazolylmethyl/Benzyl Substituents: The amino group at position 1 may enable hydrogen bonding, a critical feature for drug-receptor interactions. In contrast, triazolylmethyl () or benzyl groups () enhance steric bulk, affecting crystal packing and solubility .

- Fluorinated vs. Non-Fluorinated Analogues: Fluorinated derivatives (e.g., and the target compound) exhibit improved lipophilicity and membrane permeability, making them candidates for pharmaceuticals. Non-fluorinated analogues (e.g., ) are more suited for materials science .

Toxicological Considerations

- Mutagenicity : A tris(2,3-dibromopropyl) analogue () was evaluated for Ames mutagenicity under OECD guidelines. While the target compound lacks bromine, its trifluoroethyl groups warrant similar toxicity screening .

Biological Activity

1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and related triazine derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One notable approach involves using 2-amino-N-(2,2,2-trifluoroethyl)acetamide as a starting material. This method has been documented in various patents and research articles that explore the preparation of triazine derivatives with fluorinated side chains .

Biological Activity Overview

The biological activity of this compound and its derivatives has been investigated in various studies. Key areas of focus include:

- Enzyme Inhibition : Some derivatives exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. For instance, certain triazine derivatives have shown comparable inhibition levels to standard inhibitors like clorgyline .

- Anticancer Activity : Research indicates that triazine derivatives can possess significant cytotoxic effects against various cancer cell lines. For example, compounds have been tested for their ability to inhibit the viability of human epidermoid carcinoma cells .

- Antimicrobial Properties : The incorporation of trifluoroethyl groups has been linked to enhanced antimicrobial activity in certain compounds. This is attributed to the unique electronic properties imparted by the fluorinated groups .

Case Studies

- Monoamine Oxidase Inhibition :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Triazine Derivative A | MAO-A Inhibition | 0.12 | |

| Triazine Derivative B | Cytotoxicity (A431) | 0.29 | |

| Triazine Derivative C | Antimicrobial Activity | Not specified |

The biological activities observed in these compounds can be attributed to several mechanisms:

- Enzyme Interaction : The structural features of triazines allow them to interact effectively with target enzymes like MAO.

- Cellular Uptake : The presence of trifluoroethyl groups may enhance the lipophilicity of the compounds, facilitating better cellular uptake and bioavailability.

- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells through DNA damage and activation of caspases.

Q & A

Q. How can researchers optimize the synthesis of 1-Amino-3,5-bis(trifluoroethyl)-triazinane-trione, and what characterization techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis optimization requires controlled reaction conditions (e.g., temperature, solvent polarity) to manage the trifluoroethyl groups' steric and electronic effects. Post-synthesis, employ Fourier-transform infrared spectroscopy (FT-IR) to identify carbonyl (C=O) and amine (N-H) stretching vibrations, and nuclear magnetic resonance (NMR) to resolve trifluoroethyl proton environments and triazinane ring symmetry. Cross-validate purity via high-performance liquid chromatography (HPLC) and elemental analysis .

Q. What spectroscopic methods are most effective for analyzing the electronic interactions of the trifluoroethyl substituents in this compound?

Methodological Answer: Use UV-Vis spectroscopy to study π→π* and n→π* transitions influenced by the electron-withdrawing trifluoroethyl groups. Complement this with Raman spectroscopy to detect vibrational coupling between the triazinane core and substituents, as demonstrated in analogous triazinane systems .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what experimental protocols ensure reproducibility?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–80°C. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) and quantify kinetic stability using Arrhenius plots. Ensure reproducibility by standardizing solvent systems and equilibration times .

Advanced Research Questions

Q. What computational modeling approaches can predict the compound’s reactivity in novel reaction pathways or catalytic applications?

Methodological Answer: Apply density functional theory (DFT) to model electron density distribution, focusing on the amino and trifluoroethyl groups' roles in charge transfer. Use software like Gaussian or ORCA for simulations, and cross-validate with experimental kinetic data from nucleophilic substitution or cycloaddition reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peak shifts) for this compound?

Methodological Answer: Contradictions may arise from dynamic processes like ring puckering or substituent rotation. Use variable-temperature NMR to probe conformational changes. For IR anomalies, compare experimental spectra with computational predictions (e.g., using VEDA software) to identify vibrational mode mismatches .

Q. What methodologies are suitable for investigating the compound’s potential in materials science, such as photovoltaics or supramolecular assemblies?

Methodological Answer: Evaluate photophysical properties via time-resolved fluorescence spectroscopy to assess excited-state lifetimes. For supramolecular studies, employ X-ray crystallography or small-angle X-ray scattering (SAXS) to analyze self-assembly driven by hydrogen bonding from the amino group and hydrophobic trifluoroethyl interactions .

Q. How can the compound’s reactivity with electrophilic or nucleophilic agents be systematically studied to guide functionalization?

Methodological Answer: Design competition experiments using a panel of electrophiles (e.g., acyl chlorides) and nucleophiles (e.g., Grignard reagents). Monitor reaction progress via in-situ FT-IR and isolate products for X-ray diffraction to map regioselectivity trends .

Q. What interdisciplinary approaches are recommended to assess its biological activity, given structural analogs in pesticide chemistry?

Methodological Answer: Leverage molecular docking to screen against target enzymes (e.g., acetolactate synthase in herbicides) and validate via in vitro enzyme inhibition assays . Compare results with structurally related triazine pesticides, such as triflusulfuron methyl ester, to identify structure-activity relationships .

Q. How can researchers mitigate environmental risks during lab-scale synthesis or disposal of this fluorinated compound?

Methodological Answer: Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted trifluoroethyl precursors from waste streams. Use gas chromatography with electron capture detection (GC-ECD) to monitor volatile fluorinated byproducts .

Methodological Frameworks for Contested Data or Novel Applications

Q. What statistical or machine learning tools are effective for analyzing high-throughput screening data involving this compound?

Methodological Answer: Apply principal component analysis (PCA) to reduce dimensionality in spectral or reactivity datasets. Train neural networks (e.g., PyTorch-based models) to predict synthetic yields or biological activity, using experimental data from triazinane analogs .

Q. How can theoretical frameworks from chemical engineering (e.g., reactor design principles) enhance scalable synthesis protocols?

Methodological Answer: Model continuous-flow reactors using Computational Fluid Dynamics (CFD) to optimize heat/mass transfer for exothermic amination steps. Compare batch vs. flow setups using metrics like space-time yield and impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.